molecular formula C6H9N3O2 B2455818 1-Isopropyl-3-nitro-1H-pyrazole CAS No. 1003012-75-6

1-Isopropyl-3-nitro-1H-pyrazole

Cat. No.: B2455818
CAS No.: 1003012-75-6
M. Wt: 155.157
InChI Key: BVADIEGMRNCQSZ-UHFFFAOYSA-N
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Description

1-Isopropyl-3-nitro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a five-membered ring structure with two adjacent nitrogen atoms, an isopropyl group at the first position, and a nitro group at the third position. The unique structural attributes of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-Isopropyl-3-nitro-1H-pyrazole can be achieved through several routes. One common method involves the cyclocondensation of hydrazine derivatives with acetylenic ketones. This reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity . Industrial production methods often employ transition-metal catalysts and photoredox reactions to enhance efficiency and scalability .

Chemical Reactions Analysis

1-Isopropyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Isopropyl-3-nitro-1H-pyrazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism by which 1-Isopropyl-3-nitro-1H-pyrazole exerts its effects involves interactions with various molecular targets. The nitro group plays a crucial role in its reactivity, influencing the compound’s ability to participate in redox reactions and form stable complexes with biological molecules. The pathways involved often include electron transfer processes and the formation of reactive intermediates .

Comparison with Similar Compounds

1-Isopropyl-3-nitro-1H-pyrazole can be compared with other pyrazole derivatives, such as:

Biological Activity

1-Isopropyl-3-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Its structure includes an isopropyl group at the first position and a nitro group at the third position, which contribute to its unique chemical properties and potential biological activities. This compound is part of the pyrazole family, known for their diverse applications in medicinal chemistry and organic synthesis.

  • Molecular Formula: C6H9N3O2
  • Molecular Weight: 169.16 g/mol
  • CAS Number: 1003012-75-6

The compound's reactivity is influenced by its functional groups, particularly the nitro group, which can participate in redox reactions and influence interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that pyrazole derivatives can inhibit the growth of various bacterial and fungal strains. For example, derivatives of pyrazole have been evaluated for their efficacy against Fusarium oxysporum, demonstrating promising results in inhibiting fungal growth .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole compounds has been widely studied. Pyrazoles are known to function as non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This compound's structural attributes may enhance its effectiveness as an anti-inflammatory agent .

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, research involving various pyrazole compounds has shown cytotoxic effects against multiple cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer) cells. The observed IC50 values indicate significant potency:

CompoundCell LineIC50 (µM)
This compoundA54948
Another Pyrazole DerivativeHepG20.74

These findings suggest that modifications to the pyrazole structure can lead to enhanced anticancer activities .

The biological activity of this compound can be attributed to its interactions with various molecular targets. The nitro group plays a critical role in its reactivity, allowing it to participate in electron transfer processes and form stable complexes with biological molecules. The compound's mechanism may involve:

  • Inhibition of Enzymatic Activity: By interacting with enzymes such as COX, leading to reduced inflammation.
  • Induction of Apoptosis: In cancer cells through pathways that trigger programmed cell death.

Case Study 1: Antimicrobial Efficacy

A study conducted by Abdel-Aziz et al. evaluated a series of pyrazole derivatives for their antimicrobial properties against Fusarium oxysporum. The study reported that specific modifications to the pyrazole structure significantly improved antifungal activity, suggesting a structure-activity relationship that could guide future drug design .

Case Study 2: Anticancer Properties

Inceler et al. investigated various diarylpyrazole derivatives for anticancer potential, with one derivative exhibiting GI50 values against Raji and HL60 cell lines at 25.2 ± 3.2 µM and 28.3 ± 1.53 µM respectively . This highlights the potential for further exploration of pyrazole derivatives in cancer therapy.

Properties

IUPAC Name

3-nitro-1-propan-2-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-5(2)8-4-3-6(7-8)9(10)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVADIEGMRNCQSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Nitro-1H-pyrazole (prepared in example 3, 250 mg, 2.21 mmol) was dissolved in anhydrous N,N-dimethylformamide (5.5 mL) and a 60% dispersion of sodium hydride in mineral oil (97 mg, 2.43 mmol) was added while stirring under nitrogen. After the effervescence ceased and the reaction stirred for an additional 25 min, the reaction was chilled to 0° C. and 2-bromo-propane (324 mg, 2.64 mmol) was added. The reaction continued to stir under nitrogen at 0° C. for 20 min. The ice bath was removed and the reaction continued to stir at 25° C. for 16 h. The reaction was diluted with ethyl acetate (100 mL), washed with water (2×50 mL), saturated aqueous brine solution (2×20 mL), dried over magnesium sulfate and concentrated in vacuo to give an oil. Purification by ISCO flash column chromatography (Teledyne Isco RediSep Flash Column 40 g; 0% ethyl acetate/hexanes to 20% ethyl acetate/hexanes) afforded 1-isopropyl-3-nitro-1H-pyrazole (146 mg, 43%) as a white waxy solid: H1-NMR (400 MHz, CDCl3) δ 1.58 (6H, d, J=6.8 Hz), 4.59 (1H, septet, J=6.4 Hz), 6.88 (1H, d, J=2.8 Hz), 7.47 (1H, d, J=2.0 Hz).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
97 mg
Type
reactant
Reaction Step Two
Quantity
324 mg
Type
reactant
Reaction Step Three

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